

Dealing with skip wells in colistin broth microdilution assays

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Compound of Interest

Compound Name: Colistin (sulfate)

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Technical Support Center: Colistin Broth Microdilution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "skip well" phenomenon in colistin broth microdilution (BMD) assays.

Frequently Asked Questions (FAQs)

Q1: What is the "skip well" phenomenon in colistin broth microdilution?

A1: The "skip well" phenomenon refers to a situation in a broth microdilution assay where bacterial growth is observed in wells with higher concentrations of an antibiotic, while no growth is seen in one or more preceding wells with lower concentrations. This can complicate the determination of the Minimum Inhibitory Concentration (MIC). This phenomenon is particularly noted in colistin susceptibility testing.^{[1][2]}

Q2: What is the primary cause of skip wells in colistin BMD assays?

A2: The leading cause of skip wells in colistin BMD is heteroresistance.^{[3][4]} This means that within a bacterial population that appears susceptible to colistin, there is a small subpopulation of resistant cells.^[3] These resistant subpopulations can grow at higher colistin concentrations, leading to the observed skip well pattern.

Q3: Are skip wells common?

A3: The frequency of skip wells can vary depending on the bacterial species. It is a well-documented issue, particularly with *Klebsiella pneumoniae*. One study on 141 *K. pneumoniae* clinical isolates found that 7.8% of isolates were deemed undetermined due to the presence of multiple skip wells, and an additional 9.2% had both discordant replicates and multiple skip wells.[\[2\]](#)

Q4: How do CLSI and EUCAST guidelines address the interpretation of skip wells?

A4: According to CLSI guidelines, the presence of a single skip well does not invalidate the test result. However, if multiple skip wells are observed, the result is considered uninterpretable, and the test should be repeated. If the issue persists upon retesting, it may be indicative of specific resistance mechanisms like heteroresistance. Both CLSI and EUCAST recommend broth microdilution as the reference method for colistin susceptibility testing.[\[5\]](#)

Troubleshooting Guide for Skip Wells

If you observe skip wells in your colistin broth microdilution assay, follow this step-by-step guide to troubleshoot the issue.

Step 1: Verify Experimental Technique and Setup

Before investigating complex biological causes, it's crucial to rule out technical errors.

- **Inoculum Preparation:** Ensure the bacterial inoculum is homogeneous and standardized to a 0.5 McFarland standard. Clumps in the inoculum can lead to uneven distribution of bacteria in the wells.
- **Pipetting Accuracy:** Verify the accuracy of your pipettes. Inaccurate dispensing of the bacterial suspension or the colistin dilutions can lead to inconsistent results.
- **Plate Contamination:** Check for any signs of contamination in your growth control and sterility control wells.
- **Incubation Conditions:** Confirm that the incubation temperature and duration are as per the recommended protocol (typically $35^{\circ}\text{C} \pm 1^{\circ}\text{C}$ for 16-20 hours).[\[6\]](#)

Step 2: Repeat the Broth Microdilution Assay

A single occurrence of skip wells may be an anomaly.

- Repeat the BMD assay, paying close attention to the technical aspects mentioned in Step 1.
- If the skip well phenomenon is reproducible, it is more likely to have a biological basis.

Step 3: Suspect Heteroresistance and Consider Further Investigation

If skip wells persist upon retesting, heteroresistance is the most likely cause.

- **Visual Examination:** Carefully re-examine the microtiter plate. Sometimes, very faint growth or pinpoint colonies in the "skipped" wells can be missed.
- **Subculture from Wells:** To confirm the presence of a resistant subpopulation, subculture the contents of the well preceding the MIC and the growth-positive well(s) at higher concentrations onto antibiotic-free agar. If growth occurs from the higher concentration wells, it supports the presence of resistant bacteria.

Step 4: Perform a Population Analysis Profile (PAP) - The Gold Standard

To definitively confirm and quantify colistin heteroresistance, a Population Analysis Profile (PAP) is the recommended method.[\[7\]](#)[\[8\]](#)

- PAP involves plating serial dilutions of a standardized bacterial inoculum onto agar plates containing increasing concentrations of colistin.
- The number of colonies that grow at each concentration is counted, allowing for the quantification of the resistant subpopulation.
- A significant subpopulation growing at colistin concentrations above the susceptible breakpoint is indicative of heteroresistance.

Quantitative Data Summary

The occurrence of skip wells has been documented in various studies, with a notable prevalence in certain bacterial species.

Bacterial Species	Frequency of Skip Wells/Undetermined Results	Reference
Klebsiella pneumoniae	18.4% of isolates had undetermined MICs due to discordance between replicates or multiple skip wells.	[2]
Acinetobacter baumannii	5.88% of isolates showed discrepancy between MIC Test Strips and broth microdilution, which can be related to heteroresistance.	[9]
Pseudomonas aeruginosa	While specific data on skip well frequency is less common, heteroresistance to colistin has been reported.	[10]

Experimental Protocols

Population Analysis Profile (PAP) for Colistin Heteroresistance

This protocol is a generalized procedure and may need optimization based on the specific bacterial species and laboratory conditions.

1. Materials:

- Cation-adjusted Mueller-Hinton agar (CAMHA) plates
- Colistin sulfate stock solution
- Sterile saline or phosphate-buffered saline (PBS)
- Bacterial isolate grown overnight on non-selective agar
- Spectrophotometer

- Sterile spreaders and dilution tubes

2. Inoculum Preparation:

- Prepare a bacterial suspension in sterile saline from a fresh (18-24 hour) culture to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[6]
- Perform serial 10-fold dilutions of the initial suspension in sterile saline to achieve a range of concentrations (e.g., 10^{-1} to 10^{-7}).

3. Plating:

- Prepare CAMHA plates containing two-fold serial dilutions of colistin sulfate, typically ranging from 0.25 µg/mL to 32 µg/mL, plus a colistin-free control plate.
- From the appropriate dilutions (e.g., 10^{-5} , 10^{-6} , and 10^{-7} for the control plate, and lower dilutions for colistin-containing plates), plate 100 µL of the bacterial suspension onto the surface of each agar plate.
- Spread the inoculum evenly using a sterile spreader.

4. Incubation:

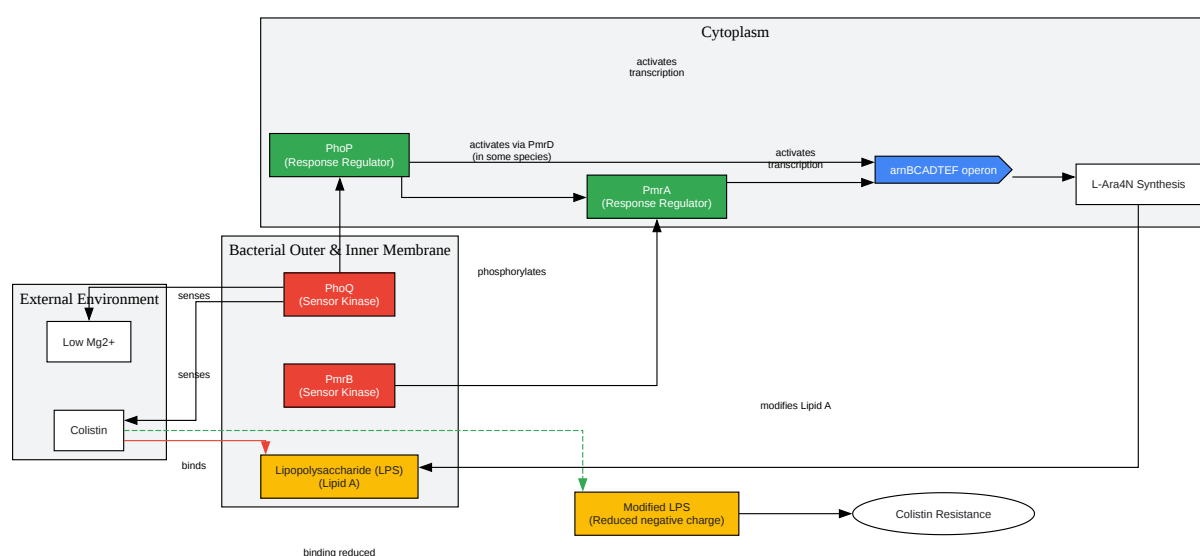
- Incubate the plates at $35^{\circ}\text{C} \pm 1^{\circ}\text{C}$ for 24 to 48 hours. The extended incubation time may be necessary to detect slower-growing resistant subpopulations.

5. Interpretation of Results:

- Count the number of colonies on each plate.
- Calculate the colony-forming units per milliliter (CFU/mL) for each colistin concentration.
- Plot the CFU/mL against the colistin concentration on a logarithmic scale.
- Heteroresistance is indicated by a subpopulation of bacteria growing at a frequency of ≥ 1 in 10^7 at a colistin concentration that is at least four-fold higher than the MIC of the susceptible population.[8]

Visualizations

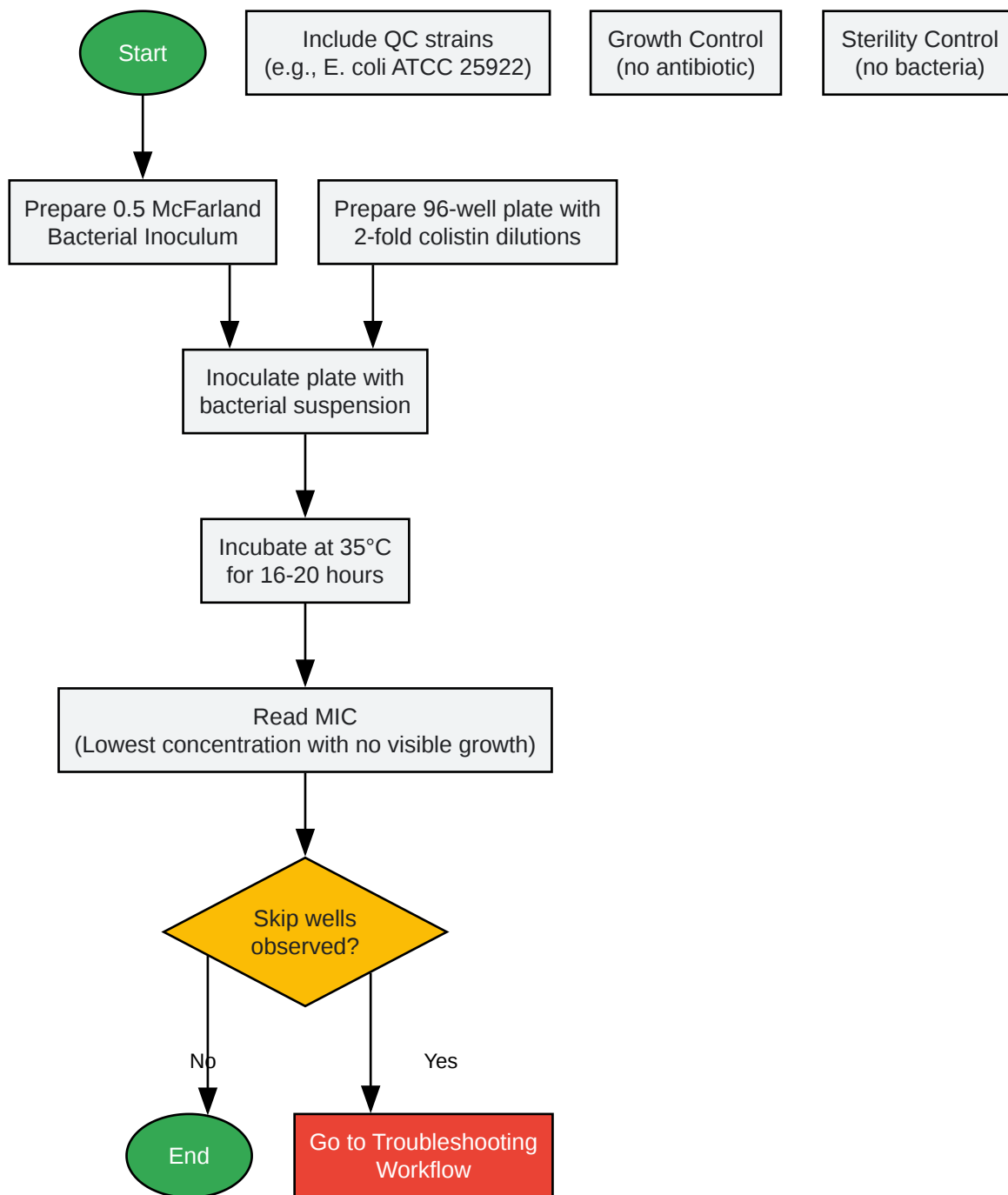
Signaling Pathway for Colistin Heteroresistance



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Caption: Signaling pathway of colistin heteroresistance involving the PhoPQ and PmrAB two-component systems.

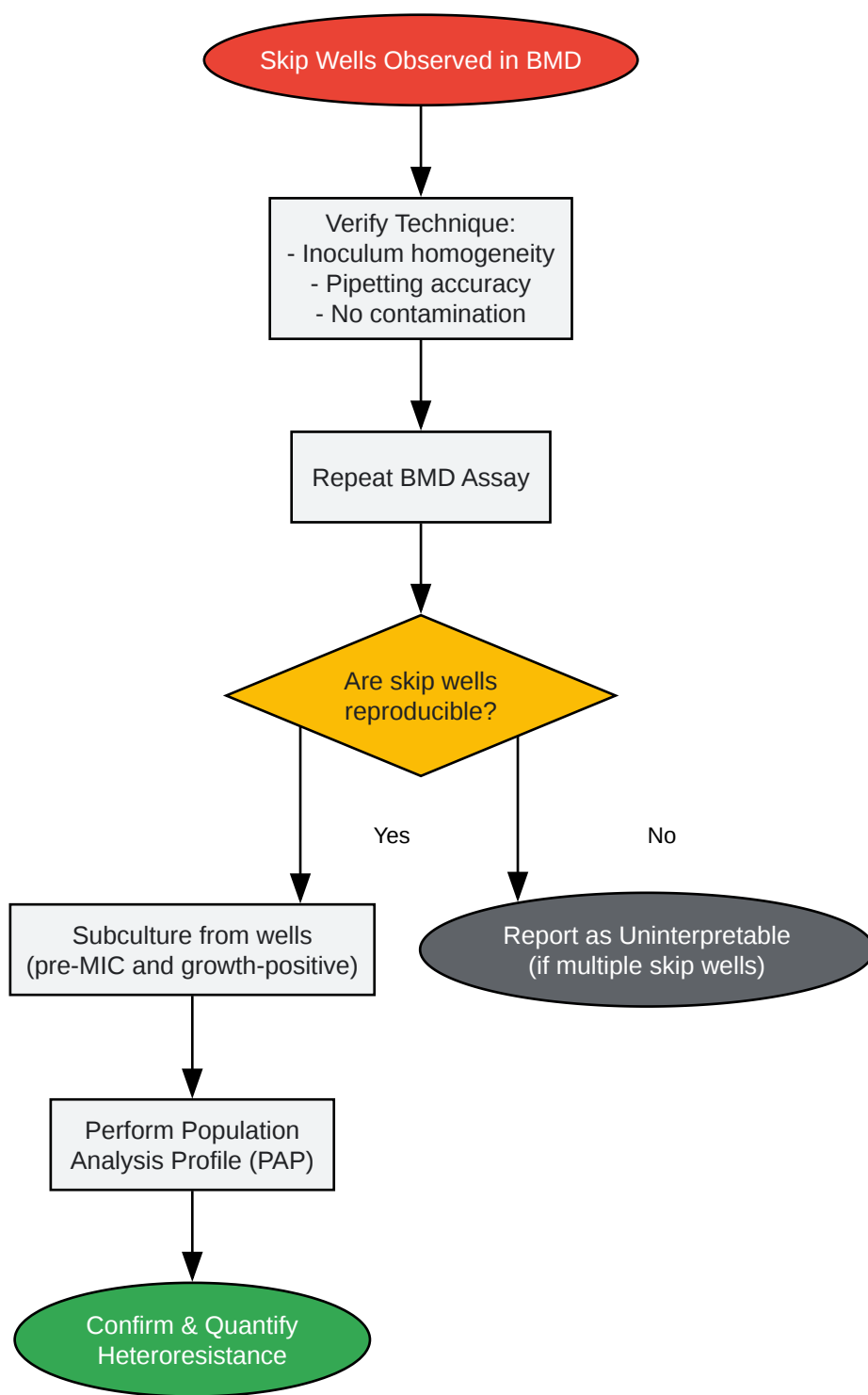
Experimental Workflow for Broth Microdilution



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Caption: Standard workflow for a colistin broth microdilution (BMD) assay.

Troubleshooting Logic for Skip Wells



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Caption: A logical workflow for troubleshooting the occurrence of skip wells in colistin BMD assays.

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